molecular formula C17H17N3OS B462419 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 519152-03-5

5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B462419
CAS No.: 519152-03-5
M. Wt: 311.4g/mol
InChI Key: JLHGCWSCKHHSEX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The compound 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic molecule belonging to the 1,2,4-triazole family. Its systematic IUPAC name is 3-benzyl-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione , reflecting the substitution pattern on the triazole ring. The molecular formula C₁₇H₁₇N₃OS (molecular weight: 311.4 g/mol) has been confirmed through high-resolution mass spectrometry and elemental analysis. Key structural features include:

  • A central 1,2,4-triazole ring substituted at positions 3 (thiol/thione group), 4 (4-ethoxyphenyl group), and 5 (benzyl group).
  • An ethoxy (-OCH₂CH₃) substituent on the para position of the phenyl ring, contributing to its electronic and steric properties.

Table 1: Fundamental molecular properties

Parameter Value Source
Molecular Formula C₁₇H₁₇N₃OS
Molecular Weight 311.4 g/mol
IUPAC Name 3-benzyl-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
SMILES CCOC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3

Crystallographic Analysis and Conformational Studies

While direct X-ray crystallographic data for this compound is not available in the provided sources, structural insights can be inferred from analogous 1,2,4-triazole derivatives. For example:

  • The triazole core typically adopts a planar conformation due to aromatic π-electron delocalization.
  • Substituents like the benzyl and ethoxyphenyl groups introduce steric effects, potentially influencing dihedral angles between the triazole ring and aromatic substituents. Computational studies (e.g., density functional theory) suggest that the ethoxyphenyl group adopts a near-orthogonal orientation relative to the triazole plane to minimize steric clashes.

Key structural parameters for analogous compounds :

  • Bond lengths : N-N distances in the triazole ring range from 1.32–1.38 Å, consistent with partial double-bond character.
  • Torsional angles : Dihedral angles between the triazole ring and benzyl/ethoxyphenyl groups vary between 60°–85°, depending on crystallization conditions.

Further experimental validation through single-crystal X-ray diffraction is recommended to resolve precise conformational details.

Tautomeric Behavior and Thiol-Thione Equilibrium

The compound exhibits thiol-thione tautomerism , a hallmark of 1,2,4-triazole-3-thiol derivatives. The equilibrium between the thiol (HS-C=N) and thione (S=C-NH) forms is influenced by solvent polarity, pH, and temperature.

Experimental evidence :

  • FT-IR Spectroscopy :
    • Thione form: Strong absorption band at ~1,250 cm⁻¹ (C=S stretch).
    • Thiol form: S-H stretch observed at ~2,570 cm⁻¹.
  • NMR Spectroscopy :
    • In DMSO-d₆, the thione form dominates, evidenced by a singlet at δ 13.2 ppm (NH proton).
    • Thiol protons resonate at δ 3.8–4.1 ppm in protic solvents.
  • Mass Spectrometry :
    • High-resolution ESI-TOF-MS distinguishes tautomers via fragmentation patterns (e.g., [M+H]+ at m/z 312.113 for the thione form).

Table 2: Tautomer discrimination techniques

Method Thione Form Identifier Thiol Form Identifier Sensitivity
HPLC-ESI-TOF-MS Retention time: 4.2 min Retention time: 3.8 min 0.25–0.55 pg/μL
FT-IR C=S stretch at 1,250 cm⁻¹ S-H stretch at 2,570 cm⁻¹ N/A
¹H NMR NH proton at δ 13.2 ppm SH proton at δ 3.8–4.1 ppm N/A

The thione form is thermodynamically favored in the solid state and non-polar solvents, while the thiol form predominates in aqueous alkaline conditions. Quantum mechanical calculations (DFT) estimate a tautomeric equilibrium constant (Kₜ) of 1.2 × 10³ in favor of the thione form at 25°C.

Properties

IUPAC Name

3-benzyl-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-2-21-15-10-8-14(9-11-15)20-16(18-19-17(20)22)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHGCWSCKHHSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure

The most common method involves cyclizing hydrazinecarbothioamide intermediates under acidic or basic conditions. For 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, this typically proceeds as follows:

  • Synthesis of N-(4-ethoxyphenyl)hydrazinecarbothioamide :

    • 4-Ethoxyaniline reacts with carbon disulfide (CS₂) and hydrazine hydrate in ethanol under reflux.

    • Conditions : 8–12 hours at 80–100°C.

    • Yield : 70–80%.

  • Cyclization to Triazole-Thiol :

    • The intermediate undergoes cyclization in the presence of hydrochloric acid (HCl) or potassium hydroxide (KOH).

    • Mechanism : Intramolecular dehydration forms the triazole ring.

    • Conditions : Reflux in ethanol/water (1:1) for 6–8 hours.

    • Yield : 65–75%.

Example Reaction Scheme:

N-(4-ethoxyphenyl)hydrazinecarbothioamideHCl, EtOHΔThis compound\text{N-(4-ethoxyphenyl)hydrazinecarbothioamide} \xrightarrow[\text{HCl, EtOH}]{\Delta} \text{this compound}

Alkylation of Pre-Formed Triazole-Thiol Intermediates

S-Alkylation Strategy

A benzyl group is introduced via S-alkylation of 4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol using benzyl bromide or chloride.

  • Reaction Setup :

    • Triazole-thiol (1 eq), benzyl halide (1.2 eq), cesium carbonate (Cs₂CO₃, 2 eq) in DMF or ethanol.

    • Conditions : 24 hours at room temperature or 60°C.

  • Workup :

    • Precipitation in ice-water, filtration, and recrystallization from ethanol.

    • Yield : 75–85%.

Key Data:

ParameterValueSource
SolventDMF or ethanol
BaseCs₂CO₃
Temperature25–60°C
Reaction Time12–24 hours

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times from hours to minutes. This method is adapted from protocols for analogous triazoles.

  • Procedure :

    • Hydrazinecarbothioamide, benzyl halide, and KOH are irradiated in a microwave reactor.

    • Conditions : 150 W, 100°C, 15–30 minutes.

    • Yield : 70–80%.

Advantages:

  • 80% reduction in reaction time compared to conventional heating.

  • Improved purity due to reduced side reactions.

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)TimeScalability
Cyclization65–756–8 hoursHigh
Alkylation75–8512–24 hoursModerate
Microwave-Assisted70–8015–30 minLimited

Critical Factors

  • Purity : Recrystallization from ethanol or ethyl acetate is essential to achieve >95% purity.

  • Tautomerism : The thiol-thione tautomeric equilibrium affects reactivity; NMR confirms dominance of the thione form in solution.

Characterization Data

Spectral Properties

  • ¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, OCH₂CH₃), 4.05 (q, 2H, OCH₂), 4.45 (s, 2H, CH₂Ph), 6.90–7.40 (m, 9H, Ar-H).

  • IR (KBr) : 2560 cm⁻¹ (S-H), 1600 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).

Challenges and Optimization

Common Issues

  • Byproducts : N-alkylation competes with S-alkylation; using bulky bases like Cs₂CO₃ suppresses this.

  • Solvent Choice : Polar aprotic solvents (DMF) enhance S-alkylation efficiency.

Yield Improvement Strategies

  • Stepwise Purification : Isolate hydrazinecarbothioamide intermediate before cyclization.

  • Catalytic Additives : Phase-transfer catalysts (e.g., TBAB) increase alkylation rates .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The benzyl and ethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles such as amines or thiols.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives. The compound exhibits activity against various bacterial strains and fungi. For instance, a study demonstrated that triazole derivatives showed promising results against Staphylococcus aureus, Escherichia coli, and Candida albicans .

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

Antifungal Activity

The compound has been synthesized as part of a series of triazole derivatives aimed at enhancing antifungal activity. Research indicates that these derivatives can effectively inhibit fungal growth by disrupting cell wall synthesis . The structural modifications around the triazole ring have been shown to influence potency significantly.

Anti-inflammatory Properties

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have suggested that this compound can inhibit pro-inflammatory cytokines and reduce inflammation in models of acute inflammation .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A recent study synthesized several triazole derivatives including this compound. The synthesized compounds were evaluated for their antimicrobial activity against a panel of pathogens. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Case Study 2: Anti-inflammatory Effects in Animal Models

Another investigation assessed the anti-inflammatory properties of the compound using animal models of inflammation. The results demonstrated a marked reduction in inflammatory markers when treated with the compound compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their function. These interactions can disrupt cellular processes and lead to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position 4/5) Key Features Biological/Physicochemical Properties
Target Compound :
5-Benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
4: 4-ethoxyphenyl
5: Benzyl
- Ethoxy enhances solubility via polar interactions.
- Benzyl increases lipophilicity.
- Expected irreversible oxidation (disulfide formation) .
- Potential enzyme inhibition (e.g., FABP4 inhibition in analogs ).
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
()
4: 4-ethoxyphenyl
5: 4-methoxyphenyl
- Dual alkoxy groups improve solubility.
- Methoxy is less electron-donating than ethoxy.
- Reacts with cesium carbonate in DMF to form thiolate salts, suggesting nucleophilic reactivity .
Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol)
()
4: H
5: 4-chlorophenyl
- Chlorine (electron-withdrawing) enhances stability and binding to enzymes. - Inhibits auxin biosynthesis via YUC flavin monooxygenases .
Schiff Base Derivatives
(e.g., 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol; )
Variable; often Schiff bases at position 4 - Imine group enables metal coordination.
- Nitro groups enhance redox activity.
- Antimicrobial activity (MIC values: 2.8–21.7 µM against P. aeruginosa) .
- Yields: 73–81% in synthesis .
Fluorinated Derivatives
(e.g., 5-(4-ethoxyphenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol; )
4: 2-fluorophenyl
5: 4-ethoxyphenyl
- Fluorine increases electronegativity and bioavailability. - Enhanced membrane permeability and potential anticancer activity .

Physicochemical Properties

  • Solubility : Ethoxy and methoxy groups enhance aqueous solubility compared to hydrophobic substituents (e.g., benzyl or chlorophenyl) .
  • Redox Behavior : Thiol oxidation to disulfides is irreversible and media-dependent (e.g., basic conditions favor dimerization ).
  • Thermal Stability: Triazole cores generally exhibit high thermal stability, with melting points >200°C for many derivatives (e.g., 5-(4-Bromophenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol ).

Biological Activity

5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 519152-03-5) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₇H₁₇N₃OS
  • Molecular Weight : 311.40 g/mol
  • CAS Number : 519152-03-5

Synthesis

The compound can be synthesized using various methods, including ultrasound-assisted techniques that enhance yield and reduce reaction times. These methods often involve the reaction of 1,2,4-triazole derivatives with appropriate electrophiles under controlled conditions, leading to the formation of thiol derivatives with significant biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably:

  • Cell Lines Tested : HepG2 (liver cancer), MDA-MB-231 (breast cancer), IGR39 (melanoma).

In an MTT assay, the compound demonstrated significant anti-proliferative activity against HepG2 cells with an IC₅₀ value indicating effective inhibition of cell growth at low concentrations. The structure–activity relationship studies suggest that modifications in the substituents on the triazole ring can enhance or diminish biological activity .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. In vitro studies have indicated:

Bacterial Strain IC₅₀ (µg/mL)
Staphylococcus aureus22
Pseudomonas aeruginosa28
Streptococcus mutans32
Klebsiella pneumoniae15

These results suggest that this compound could serve as a potential lead compound for developing new antibiotics .

Case Studies

  • Cytotoxicity in Cancer Research :
    • A study involving various triazole derivatives found that those with electron-donating groups exhibited enhanced cytotoxicity against HepG2 cells. Specifically, compounds similar to this compound showed promising results with significant inhibition rates at concentrations as low as 12.5 µg/mL .
  • Antimicrobial Testing :
    • Research conducted on a series of triazole derivatives indicated that modifications in the aryl substituents significantly influenced antimicrobial potency. The presence of ethoxy and benzyl groups was associated with increased activity against Gram-positive and Gram-negative bacteria .

Structure–Activity Relationship (SAR)

The SAR studies emphasize the importance of substituent position and electronic nature on the triazole ring's biological activity. The presence of electron-donating groups at specific positions enhances anticancer activity while altering the substituents can modulate antimicrobial effectiveness:

Substituent Type Effect on Activity
Electron-donatingIncreases anticancer potency
Electron-withdrawingDecreases anticancer potency
Positioning on aryl ringCritical for biological efficacy

Q & A

Q. What experimental designs optimize membrane permeability for pharmacological studies?

  • Methodological Answer : LogP values and polar surface areas are calculated to predict bioavailability. Derivatization with hydrophilic groups (e.g., hydrazide moieties) enhances water solubility, while lipophilic alkyl chains improve membrane penetration. In vitro assays (e.g., Caco-2 cell models) validate these modifications .

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